
Vildagliptin Carboxylic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vildagliptin Carboxylic Acid Methyl Ester, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxylic acid methyl ester, is a derivative of Vildagliptin. Vildagliptin is a member of the dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of hypoglycemic drugs used in the treatment of type 2 diabetes mellitus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin Carboxylic Acid Methyl Ester involves several steps. One common method starts with L-proline, which undergoes a reaction with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 3-hydroxyadamantane to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Vildagliptin Carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Vildagliptin Carboxylic Acid Methyl Ester has several scientific research applications:
Wirkmechanismus
Vildagliptin Carboxylic Acid Methyl Ester exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for regulating blood glucose levels. By maintaining higher levels of these hormones, the compound enhances insulin secretion and improves glycemic control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: Similar to Vildagliptin, it inhibits DPP-4 and is used for glycemic control.
Linagliptin: A DPP-4 inhibitor with a different pharmacokinetic profile.
Uniqueness
Vildagliptin Carboxylic Acid Methyl Ester is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and metabolic pathways compared to other DPP-4 inhibitors. Its carboxylic acid methyl ester group contributes to its stability and efficacy in inhibiting DPP-4 .
Eigenschaften
Molekularformel |
C18H28N2O4 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
methyl (2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-24-16(22)14-3-2-4-20(14)15(21)10-19-17-6-12-5-13(7-17)9-18(23,8-12)11-17/h12-14,19,23H,2-11H2,1H3/t12-,13+,14-,17?,18?/m0/s1 |
InChI-Schlüssel |
ZWFIQWGKGUOCHX-NSKAOLIHSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCCN1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O |
Kanonische SMILES |
COC(=O)C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



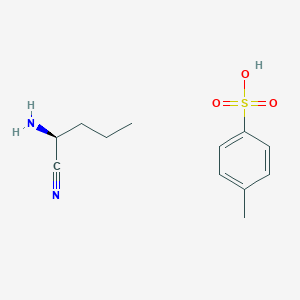


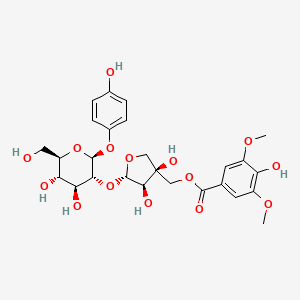
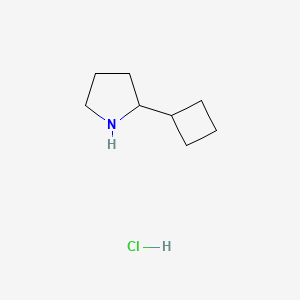
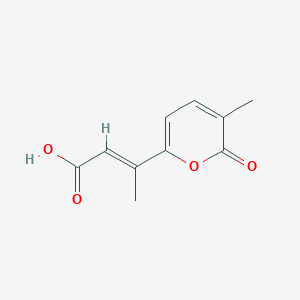

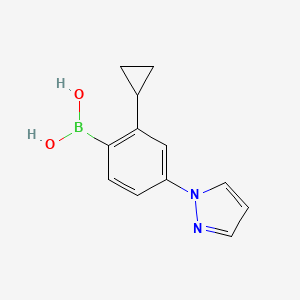
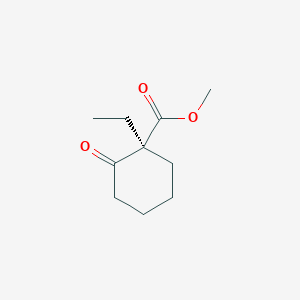
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)

![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
